molecular formula C7H6N6O5 B14663115 s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- CAS No. 41735-51-7

s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)-

Cat. No.: B14663115
CAS No.: 41735-51-7
M. Wt: 254.16 g/mol
InChI Key: SQIBOBPSZHMHDZ-UHFFFAOYSA-N
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Description

s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- is a complex organic compound with the molecular formula C7H6N6O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- involves multiple stepsThe reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, along with controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the precursor triazole is treated with nitrating agents under controlled conditions. The process requires careful handling of reagents and by-products to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different chemical and physical properties .

Scientific Research Applications

s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- involves its interaction with various molecular targets and pathways. The compound’s nitro and nitramino groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- stands out due to its specific combination of nitramino and nitrofuryl groups, which provide a unique balance of chemical stability and reactivity. This makes it particularly valuable in applications requiring high energy and controlled reactivity .

Properties

CAS No.

41735-51-7

Molecular Formula

C7H6N6O5

Molecular Weight

254.16 g/mol

IUPAC Name

N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]nitramide

InChI

InChI=1S/C7H6N6O5/c1-11-6(8-9-7(11)10-13(16)17)4-2-3-5(18-4)12(14)15/h2-3H,1H3,(H,9,10)

InChI Key

SQIBOBPSZHMHDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1N[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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